Raclopride

Übersicht

Beschreibung

Raclopride is a dopamine D2/D3 receptor antagonist with potential antipsychotic effects . It binds to D2 and D3 receptors with Ki values of 1.8 nM and 3.5 nM, respectively . It has been used in trials studying Parkinson’s Disease .

Synthesis Analysis

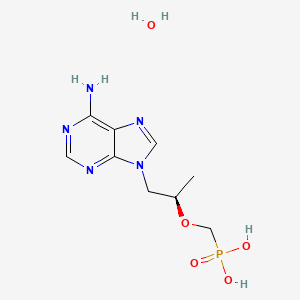

The synthesis of Raclopride involves ethanolic loop chemistry, which is fully automated using a synthesis module . The precursors are dissolved in ethanol and loaded into the HPLC loop. [¹¹C]MeOTf is passed through the HPLC loop and then the labeled products are purified by semi-preparative HPLC and reformulated into ethanolic saline .

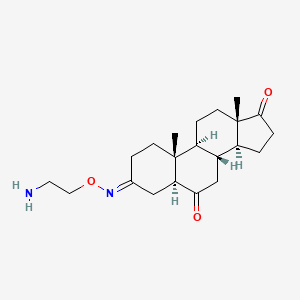

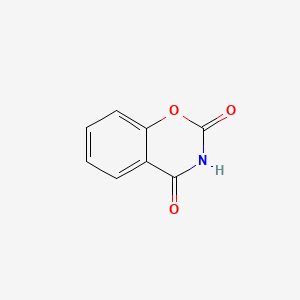

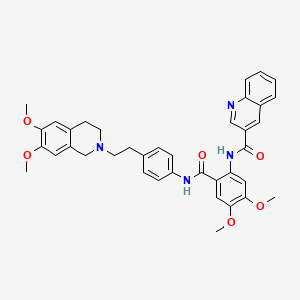

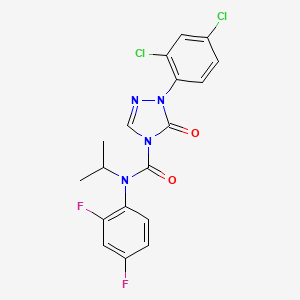

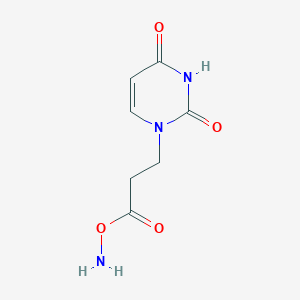

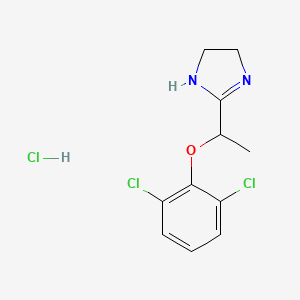

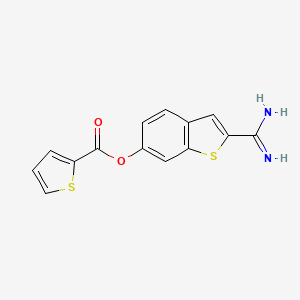

Molecular Structure Analysis

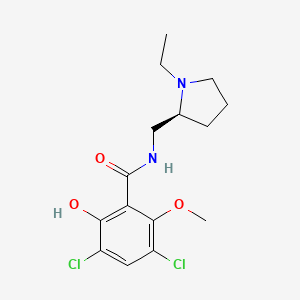

Raclopride has a molecular weight of 347.24 g/mol . Its molecular formula is C15H20Cl2N2O3 . The structure includes a benzamide group, which is substituted with chlorine atoms, a methoxy group, and a hydroxyl group .

Physical And Chemical Properties Analysis

Raclopride has a molecular weight of 347.24 g/mol and a molecular formula of C15H20Cl2N2O3 . It is a solid substance .

Wissenschaftliche Forschungsanwendungen

1. Mapping the Landscape of Human Dopamine D2/3 Receptors

- Application Summary: Raclopride, specifically [11C]raclopride, is used in PET scans to quantify dopamine (DA) receptors in the human brain . It is a well-validated tracer for assessing striatal D2/3 DA receptor availability .

- Methods of Application: The distribution and interregional links of D2/3DR availability are measured with PET and [11C]raclopride across the human brain in a large sample . Structural equation modeling is used to organize D2/3DR availability according to anatomical and functional dopamine pathways .

- Results: The study provides evidence on the dimensionality and organization of [11C]raclopride D2/3DR availability in the living human brain that conforms to known dopaminergic pathways .

2. Raclopride-Molecularly Imprinted Polymers

- Application Summary: A novel approach to purify [11C]Raclopride, an important positron emission tomography radiotracer, is developed based on tailored shape-recognition polymers . The aim is to substitute single-pass HPLC purification with an in-flow trap & release process .

- Methods of Application: Molecular imprinting technology (MIT) applied to solid phase extraction (MISPE) is investigated to develop a setting able to selectively extract [11C]RAC in a mixture containing a high amount of its precursor, (S)-O-Des-Methyl-Raclopride (DM-RAC) .

- Results: The polymers reveal a high retention capacity of RAC-MISPE to retain RAC either in the presence of similar concentrations of RAC and DM-RAC precursor (96.9%, RSD 6.6%) and in the presence of a large excess of precursor (90%, RSD 4.6%) in the loading solution .

1. Mapping the Landscape of Human Dopamine D2/3 Receptors

- Application Summary: Raclopride, specifically [11C]raclopride, is used in PET scans to quantify dopamine (DA) receptors in the human brain . It is a well-validated tracer for assessing striatal D2/3 DA receptor availability .

- Methods of Application: The distribution and interregional links of D2/3DR availability are measured with PET and [11C]raclopride across the human brain in a large sample . Structural equation modeling is used to organize D2/3DR availability according to anatomical and functional dopamine pathways .

- Results: The study provides evidence on the dimensionality and organization of [11C]raclopride D2/3DR availability in the living human brain that conforms to known dopaminergic pathways .

2. Raclopride-Molecularly Imprinted Polymers

- Application Summary: A novel approach to purify [11C]Raclopride, an important positron emission tomography radiotracer, is developed based on tailored shape-recognition polymers . The aim is to substitute single-pass HPLC purification with an in-flow trap & release process .

- Methods of Application: Molecular imprinting technology (MIT) applied to solid phase extraction (MISPE) is investigated to develop a setting able to selectively extract [11C]RAC in a mixture containing a high amount of its precursor, (S)-O-Des-Methyl-Raclopride (DM-RAC) .

- Results: The polymers reveal a high retention capacity of RAC-MISPE to retain RAC either in the presence of similar concentrations of RAC and DM-RAC precursor (96.9%, RSD 6.6%) and in the presence of a large excess of precursor (90%, RSD 4.6%) in the loading solution .

1. Mapping the Landscape of Human Dopamine D2/3 Receptors

- Application Summary: Raclopride, specifically [11C]raclopride, is used in PET scans to quantify dopamine (DA) receptors in the human brain . It is a well-validated tracer for assessing striatal D2/3 DA receptor availability .

- Methods of Application: The distribution and interregional links of D2/3DR availability are measured with PET and [11C]raclopride across the human brain in a large sample . Structural equation modeling is used to organize D2/3DR availability according to anatomical and functional dopamine pathways .

- Results: The study provides evidence on the dimensionality and organization of [11C]raclopride D2/3DR availability in the living human brain that conforms to known dopaminergic pathways .

2. Raclopride-Molecularly Imprinted Polymers

- Application Summary: A novel approach to purify [11C]Raclopride, an important positron emission tomography radiotracer, is developed based on tailored shape-recognition polymers . The aim is to substitute single-pass HPLC purification with an in-flow trap & release process .

- Methods of Application: Molecular imprinting technology (MIT) applied to solid phase extraction (MISPE) is investigated to develop a setting able to selectively extract [11C]RAC in a mixture containing a high amount of its precursor, (S)-O-Des-Methyl-Raclopride (DM-RAC) .

- Results: The polymers reveal a high retention capacity of RAC-MISPE to retain RAC either in the presence of similar concentrations of RAC and DM-RAC precursor (96.9%, RSD 6.6%) and in the presence of a large excess of precursor (90%, RSD 4.6%) in the loading solution .

Zukünftige Richtungen

The use of [11C]raclopride in PET scans has been suggested as a way to measure changes in the concentration of endogenous dopamine induced by pharmacological challenge or neuropsychological stimulation . This could be a promising direction for future research.

Relevant Papers

Several papers have been published on Raclopride. For instance, one study found that sleep deprivation decreases the binding of [11C]Raclopride to dopamine D2/D3 receptors in the human brain . Another study found that intra-accumbens Raclopride administration prevents behavioral changes induced by intermittent access to sucrose solution .

Eigenschaften

IUPAC Name |

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOQONBSWFLFPE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045687 | |

| Record name | Raclopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raclopride | |

CAS RN |

84225-95-6 | |

| Record name | Raclopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84225-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raclopride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084225956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raclopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raclopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RACLOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/430K3SOZ7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

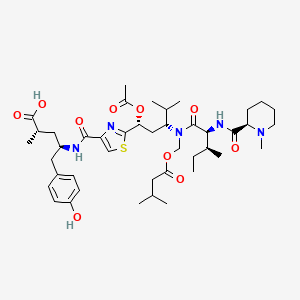

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.